7-Chloro-2-(propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidine
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Overview
Description
7-Chloro-2-(propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidine is a heterocyclic compound that features a thiazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-(propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with chloroacetic acid under basic conditions, followed by cyclization with formamide . Another method includes the use of α-bromo ketones as dielectrophilic building blocks .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through crystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2-(propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced under specific conditions.
Electrophilic Substitution: The compound can undergo electrophilic substitution reactions, particularly at the 5-position of the thiazole ring.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products with substituted nucleophiles at the chlorine position.
Oxidation and Reduction: Oxidized or reduced forms of the thiazole ring.
Scientific Research Applications
7-Chloro-2-(propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, antibacterial, and anti-inflammatory agent.
Biological Studies: The compound is used to study its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-Chloro-2-(propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase or other essential enzymes in bacteria, contributing to its antibacterial activity .
Comparison with Similar Compounds
- 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine
- 2-Methyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one
Comparison: 7-Chloro-2-(propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidine is unique due to its specific substitution pattern and the presence of both a thiazole and pyrimidine ring. This combination provides distinct chemical properties and biological activities compared to other similar compounds .
Properties
Molecular Formula |
C8H8ClN3S |
---|---|
Molecular Weight |
213.69 g/mol |
IUPAC Name |
7-chloro-2-propan-2-yl-[1,3]thiazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C8H8ClN3S/c1-4(2)7-12-5-6(9)10-3-11-8(5)13-7/h3-4H,1-2H3 |
InChI Key |
ICLMJTPKXAVFCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(S1)N=CN=C2Cl |
Origin of Product |
United States |
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